Ethyl 2-bromo-3-cyano-5-(difluoromethyl)benzoate
Overview
Description
Ethyl 2-bromo-3-cyano-5-(difluoromethyl)benzoate is an organic compound with the molecular formula C11H8BrF2NO2 It is a derivative of benzoic acid, featuring a bromine atom, a cyano group, and a difluoromethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-bromo-3-cyano-5-(difluoromethyl)benzoate typically involves the bromination of an appropriate benzoate precursor, followed by the introduction of cyano and difluoromethyl groups. One common method includes the following steps:
Bromination: The starting material, ethyl benzoate, is brominated using bromine in the presence of a catalyst such as iron(III) bromide.
Cyano Group Introduction: The brominated intermediate is then reacted with a cyanide source, such as sodium cyanide, under suitable conditions to introduce the cyano group.
Difluoromethylation: Finally, the difluoromethyl group is introduced using a difluoromethylating agent, such as difluoromethyl iodide, in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-bromo-3-cyano-5-(difluoromethyl)benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation: The difluoromethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in solvents such as methanol or ethanol.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate in aqueous or acidic conditions.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzoates with various functional groups.
Reduction: Formation of ethyl 2-amino-3-cyano-5-(difluoromethyl)benzoate.
Oxidation: Formation of ethyl 2-bromo-3-cyano-5-(difluoromethyl)benzoic acid.
Scientific Research Applications
Ethyl 2-bromo-3-cyano-5-(difluoromethyl)benzoate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: Utilized in the preparation of advanced materials with unique properties, such as polymers and coatings.
Agriculture: Investigated for its potential use in the synthesis of agrochemicals, including herbicides and pesticides.
Mechanism of Action
The mechanism of action of Ethyl 2-bromo-3-cyano-5-(difluoromethyl)benzoate depends on its specific application. In pharmaceuticals, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The cyano and difluoromethyl groups can enhance the compound’s binding affinity and selectivity, leading to more potent and specific biological effects.
Comparison with Similar Compounds
Ethyl 2-bromo-3-cyano-5-(trifluoromethyl)benzoate: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
Ethyl 2-bromo-3-cyano-4-(difluoromethyl)benzoate: Similar structure but with the difluoromethyl group in a different position on the benzene ring.
Ethyl 2-chloro-3-cyano-5-(difluoromethyl)benzoate: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness: Ethyl 2-bromo-3-cyano-5-(difluoromethyl)benzoate is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties
Properties
IUPAC Name |
ethyl 2-bromo-3-cyano-5-(difluoromethyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrF2NO2/c1-2-17-11(16)8-4-6(10(13)14)3-7(5-15)9(8)12/h3-4,10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYLVLDSOBOXVPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1Br)C#N)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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